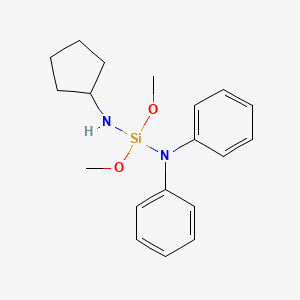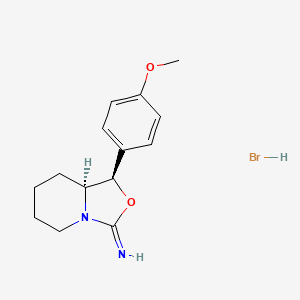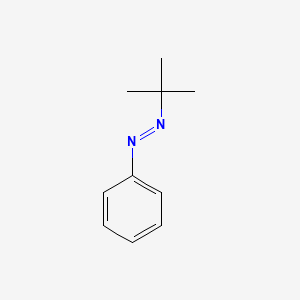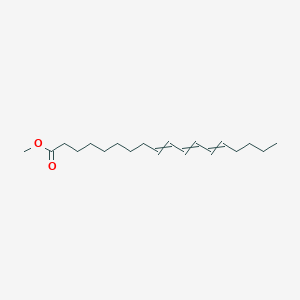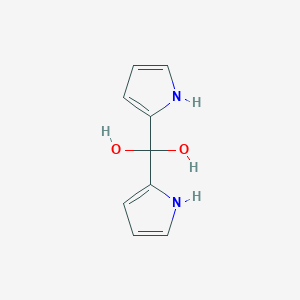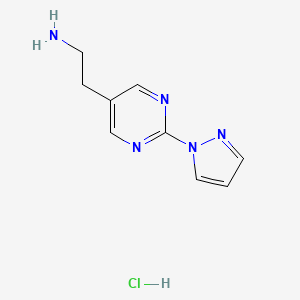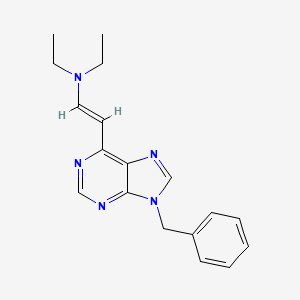![molecular formula C13H9Cl4NO2S B14174306 3,4-Dichloro-N-[5-chloro-2-(chloromethyl)phenyl]benzenesulfonamide CAS No. 922711-93-1](/img/structure/B14174306.png)
3,4-Dichloro-N-[5-chloro-2-(chloromethyl)phenyl]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dichloro-N-[5-chloro-2-(chloromethyl)phenyl]benzenesulfonamide is a chemical compound characterized by the presence of multiple chlorine atoms and a sulfonamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-N-[5-chloro-2-(chloromethyl)phenyl]benzenesulfonamide typically involves multiple steps. One common method includes the Friedel-Crafts acylation followed by a conversion from the acyl group to an alkane and nitration . The reaction conditions often require the use of catalysts such as aluminum chloride and solvents like dichloromethane.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Dichloro-N-[5-chloro-2-(chloromethyl)phenyl]benzenesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution where chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, potentially altering its reactivity and properties.
Common Reagents and Conditions
Nucleophilic Reagents: Hydroxide ions or water are often used in substitution reactions.
Oxidizing Agents: Compounds like potassium permanganate may be used for oxidation reactions.
Reducing Agents: Agents such as sodium borohydride can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the chlorine atoms.
Applications De Recherche Scientifique
3,4-Dichloro-N-[5-chloro-2-(chloromethyl)phenyl]benzenesulfonamide has several scientific research applications:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, although specific applications may still be under research.
Industry: Utilized in the production of dyes and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3,4-Dichloro-N-[5-chloro-2-(chloromethyl)phenyl]benzenesulfonamide involves its interaction with molecular targets and pathways. For instance, it may act as an inhibitor for certain enzymes by binding to their active sites . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3-Dichloroaniline
- 2,4-Dichloroaniline
- 2,5-Dichloroaniline
- 2,6-Dichloroaniline
- 3,4-Dichloroaniline
- 3,5-Dichloroaniline
Uniqueness
3,4-Dichloro-N-[5-chloro-2-(chloromethyl)phenyl]benzenesulfonamide is unique due to its specific arrangement of chlorine atoms and the presence of a sulfonamide group
Propriétés
Numéro CAS |
922711-93-1 |
|---|---|
Formule moléculaire |
C13H9Cl4NO2S |
Poids moléculaire |
385.1 g/mol |
Nom IUPAC |
3,4-dichloro-N-[5-chloro-2-(chloromethyl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C13H9Cl4NO2S/c14-7-8-1-2-9(15)5-13(8)18-21(19,20)10-3-4-11(16)12(17)6-10/h1-6,18H,7H2 |
Clé InChI |
PQFYDEMQCRDRKS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1S(=O)(=O)NC2=C(C=CC(=C2)Cl)CCl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


